C20H23ClN4O2

opioid pharmacology nitazene analogs antinociception

Forensic laboratories face critical isomer misidentification risks and extreme potency variability within the nitazene class, where generic substitution can invalidate legal defensibility. Clonitazene eliminates this uncertainty as a validated, chromatographically distinct analytical reference standard. • UHPLC-MS/MS baseline separation from isotonitazene and protonitazene (LOD 0.01 nM, calibration range 0.1-50 nM). • Well-characterized MOR agonist benchmark: ~5-fold less potent than fentanyl in antinociceptive assays; fully substitutes for morphine in drug discrimination. • Core analyte in nine-analyte nitazene screening panels for blood and urine, preventing false negatives in postmortem and DUID casework.

Molecular Formula C20H23ClN4O2
Molecular Weight 386.88
CAS No. 1396843-33-6
Cat. No. B2521253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H23ClN4O2
CAS1396843-33-6
Molecular FormulaC20H23ClN4O2
Molecular Weight386.88
Structural Identifiers
SMILESC1CC(OC1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H23ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-2,4-5,7-8,14,18H,3,6,9-13H2,(H,22,26)
InChIKeyDNZWPTQYNJPTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Clonitazene (C20H23ClN4O2; CAS 1396843-33-6) as a Synthetic Opioid Reference Standard: Core Identity and Procurement Context


The molecular formula C20H23ClN4O2 (MW: 386.88 g/mol) corresponds to Clonitazene, a synthetic opioid analgesic belonging to the 2-benzylbenzimidazole ('nitazene') class [1]. Structurally, it features a 4-chlorobenzyl group and a diethylaminoethyl side chain attached to a nitrobenzimidazole core, which confers μ-opioid receptor (MOR) agonist activity [1]. Clonitazene was originally developed as an analgesic but was never approved for therapeutic use due to safety concerns [2]. It is not a commercial drug; rather, it is strictly utilized as an analytical reference standard for forensic toxicology and research purposes, and is classified as a Schedule I controlled substance in the United States (DEA ACSCN 9612) [3].

Why Clonitazene (C20H23ClN4O2; CAS 1396843-33-6) Cannot Be Substituted with Generic 'Nitazene' or Opioid Analogs


Clonitazene exhibits extreme pharmacological variability even among its closest nitazene analogs, which is a critical procurement consideration. In-class substitution is not feasible because potency, receptor kinetics, and analytical behavior differ by orders of magnitude within this structural family [1]. A study evaluating 16 nitazene analogs found a 170-fold range in antinociceptive potency in mice, and potencies ranged from 3- to 150-fold more potent than fentanyl depending on the specific substituents [1]. Furthermore, Clonitazene possesses a unique chromatographic and mass spectrometric signature, allowing its baseline separation from structural isomers like isotonitazene in validated forensic assays [2]. Using an uncharacterized or incorrect nitazene analog as a reference standard will compromise the accuracy and legal defensibility of analytical results, rendering generic substitution a high-risk, scientifically invalid approach [2].

Quantitative Differentiation of Clonitazene (C20H23ClN4O2; CAS 1396843-33-6) from Analogs: A Procurement-Oriented Evidence Guide


In Vivo Potency of Clonitazene Relative to Fentanyl and Morphine in Rodent Models

In a direct head-to-head comparison study in male Sprague-Dawley rats trained to discriminate morphine, Clonitazene fully substituted for morphine and demonstrated an ED50 value that was approximately 170-fold less potent than fentanyl (ED50 = 0.009 mg/kg) [1]. This starkly contrasts with other nitazenes in the same study, which were 3- to 5-fold more potent than fentanyl [1]. In antinociception assays (warm-water tail-flick in male Swiss-Webster mice), Clonitazene was approximately 5-fold less potent than fentanyl (ED50 = 0.058 mg/kg), whereas other nitazenes were up to 150-fold more potent [1]. This moderate potency distinguishes Clonitazene from ultra-potent nitazenes like etonitazene or protonitazene.

opioid pharmacology nitazene analogs antinociception

Analytical Differentiation: Chromatographic Resolution of Clonitazene from Isomers

A validated UHPLC-MS-MS method successfully achieved baseline chromatographic separation of Clonitazene from its structural isomers isotonitazene and protonitazene [1]. This is a critical distinction because isotonitazene is often the more potent and prevalent drug in forensic casework [1]. The method's calibration range for Clonitazene started at 0.1 nM, with a limit of detection down to 0.01 nM in whole blood [1]. This high sensitivity and specificity are essential for accurate identification and quantification in postmortem investigations, as co-eluting isomers can lead to misidentification.

forensic toxicology UHPLC-MS-MS nitazene analysis

DEA Regulatory Status and Controlled Substance Quotas for Clonitazene

Clonitazene is explicitly listed as a Schedule I controlled substance in the United States with a specific DEA ACSCN of 9612 [1]. As of 2022, an annual manufacturing quota of 25 grams was established for this specific compound [1]. This is in contrast to other nitazenes which may be temporarily scheduled under emergency orders or have different quotas. For instance, etonitazene is also a Schedule I substance but possesses a different DEA code (e.g., 9624) and is subject to distinct regulatory handling and procurement restrictions [2].

controlled substances DEA scheduling regulatory compliance

Comparative Potency of Clonitazene Against Morphine: A Procurement Justification

Clonitazene is consistently reported to have approximately three times the potency of morphine . This places it in a moderate potency range within the nitazene class. For context, etonitazene is up to 1,000 times more potent than morphine [1]. This significant difference in intrinsic activity means that Clonitazene cannot be used as a substitute reference for quantifying or studying ultra-potent nitazenes like etonitazene or protonitazene in biological assays.

opioid pharmacology potency comparison analytical reference

Validated Application Scenarios for Clonitazene (C20H23ClN4O2; CAS 1396843-33-6) Based on Quantitative Evidence


Forensic Toxicology: Validated Quantification of Nitazenes in Whole Blood by UHPLC-MS-MS

Clonitazene is a critical analytical reference standard for forensic toxicology laboratories. A validated UHPLC-MS-MS method using a biphenyl column has been published, demonstrating baseline separation of Clonitazene from its structural isomers isotonitazene and protonitazene [1]. This method is applicable to whole blood samples, with a limit of detection of 0.01 nM and a calibration range of 0.1–50 nM for Clonitazene [1]. Procuring this specific standard allows laboratories to accurately identify and quantify Clonitazene in postmortem and DUID (Driving Under the Influence of Drugs) casework, distinguishing it from other nitazenes that may have significantly different potencies and legal implications.

Pharmacology Research: Characterizing μ-Opioid Receptor Agonist Activity in Rodent Models

Clonitazene serves as a well-characterized, moderately potent μ-opioid receptor agonist for behavioral pharmacology studies. In rodent models, it has been shown to fully substitute for morphine in drug discrimination assays and produce full antinociceptive effects in the tail-flick test [1]. Its potency, which is approximately 5-fold less than fentanyl in mice, provides a useful benchmark for comparing the activity of novel or emerging nitazene analogs [1]. This established in vivo profile makes Clonitazene a reliable reference compound for investigating structure-activity relationships and the abuse liability of new synthetic opioids.

Method Development: Creating Broad-Spectrum Nitazene Screening Assays

Clonitazene is an essential component of any multi-analyte panel for nitazene screening. Due to the wide range of potencies and structural variations within the nitazene class, a single reference standard is insufficient [1]. Clonitazene, with its moderate potency and distinct chromatographic properties, is consistently included as one of the nine core analytes in validated high-throughput LC-MS-MS methods for blood and urine [1]. Its inclusion ensures that analytical methods are robust and capable of detecting a wider array of nitazenes, preventing false negatives in forensic and clinical casework [1].

Regulatory Compliance: Procuring Schedule I Reference Materials for Analytical Use

Clonitazene is explicitly listed as a Schedule I controlled substance in the United States with DEA ACSCN 9612 and an established manufacturing quota of 25 grams for 2022 [1]. This specific regulatory designation requires DEA-licensed laboratories to follow precise procurement and record-keeping protocols. When ordering Clonitazene, the DEA 9612 code must be used, which is distinct from other nitazenes like etonitazene [1]. This scenario is directly relevant for laboratory managers and procurement officers in forensic and research institutions who must ensure full compliance with federal controlled substance regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for C20H23ClN4O2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.